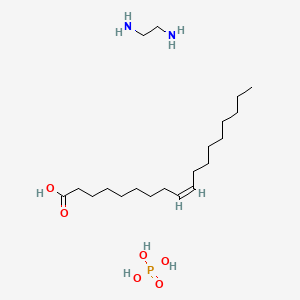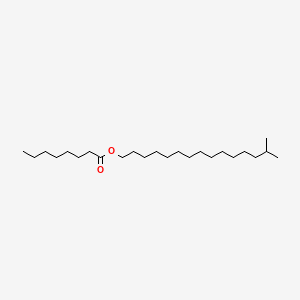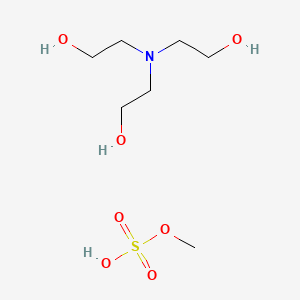
Fluoroacetic acid barium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluoroacetic acid barium salt is a chemical compound derived from fluoroacetic acid. It is known for its high toxicity and is used in various scientific and industrial applications. The compound is a white solid and is highly soluble in water.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Fluoroacetic acid barium salt can be synthesized by reacting fluoroacetic acid with barium hydroxide. The reaction typically involves dissolving fluoroacetic acid in water and then adding barium hydroxide to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound and water.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of high-purity reagents and advanced purification techniques is common in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions: Fluoroacetic acid barium salt undergoes various chemical reactions, including:
Neutralization: Reacts with acids to form fluoroacetic acid and barium salts.
Substitution: Can undergo nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Hydrolysis: Reacts with water to form fluoroacetic acid and barium hydroxide.
Common Reagents and Conditions:
Acids: Hydrochloric acid, sulfuric acid.
Bases: Sodium hydroxide, potassium hydroxide.
Solvents: Water, ethanol.
Major Products Formed:
Neutralization: Fluoroacetic acid and barium chloride (when reacted with hydrochloric acid).
Substitution: Various substituted fluoroacetic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Fluoroacetic acid barium salt is used in a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other fluorinated compounds.
Biology: Employed in studies related to enzyme inhibition and metabolic pathways.
Medicine: Investigated for its potential use in developing new pharmaceuticals and as a tool in biochemical research.
Industry: Utilized in the production of pesticides and rodenticides due to its high toxicity.
Wirkmechanismus
Fluoroacetic acid barium salt exerts its effects primarily through the inhibition of the citric acid cycle. The compound is metabolized to fluorocitrate, which inhibits aconitase, an enzyme crucial for the citric acid cycle. This inhibition disrupts cellular respiration and energy production, leading to toxic effects.
Vergleich Mit ähnlichen Verbindungen
- Difluoroacetic acid
- Trifluoroacetic acid
- Chloroacetic acid
- Bromoacetic acid
- Iodoacetic acid
Comparison: Fluoroacetic acid barium salt is unique due to its high toxicity and specific mechanism of action involving the inhibition of the citric acid cycle. In contrast, other similar compounds like difluoroacetic acid and trifluoroacetic acid are less toxic and have different chemical properties and applications. For instance, trifluoroacetic acid is commonly used as a solvent and reagent in organic synthesis, while this compound is primarily used in toxicological studies and pesticide production.
Eigenschaften
CAS-Nummer |
14214-20-1 |
|---|---|
Molekularformel |
C4H4BaF2O4 |
Molekulargewicht |
291.40 g/mol |
IUPAC-Name |
barium(2+);2-fluoroacetate |
InChI |
InChI=1S/2C2H3FO2.Ba/c2*3-1-2(4)5;/h2*1H2,(H,4,5);/q;;+2/p-2 |
InChI-Schlüssel |
LJSGIUDGJKTLBW-UHFFFAOYSA-L |
Kanonische SMILES |
C(C(=O)[O-])F.C(C(=O)[O-])F.[Ba+2] |
Verwandte CAS-Nummern |
144-49-0 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















